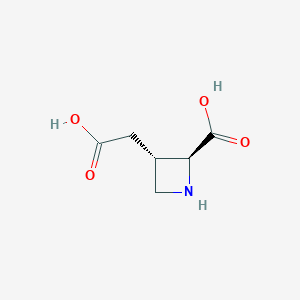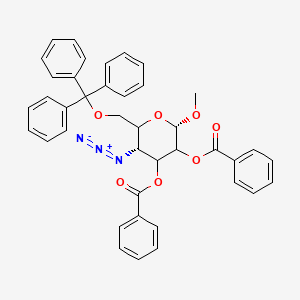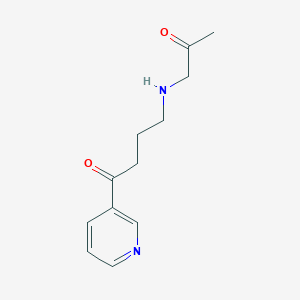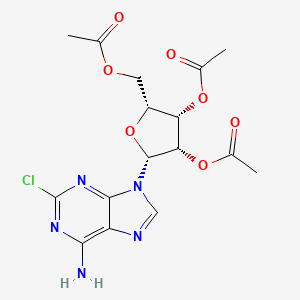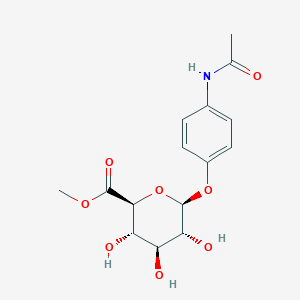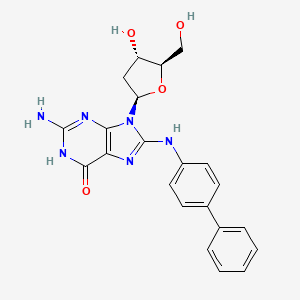
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl
Descripción general
Descripción
“N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is a compound that has been extensively used in studies of the mechanisms of DNA repair and mutagenesis . It is an important adduct that exerts its toxic effects by reacting with DNA following metabolic activation .
Synthesis Analysis
The synthesis of “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” involves a modified ‘ultra-mild’ DNA synthesis protocol that allows the incorporation of the compound into oligonucleotides of any length accessible by solid-phase DNA synthesis with high efficiency and independent of sequence context . The key to this endeavor was the development of improved deprotection conditions designed to remove protecting groups of commercially available ‘ultra-mild’ phosphoramidite building blocks without compromising the integrity of the exquisitely base-labile acetyl group at N8 of the compound .Molecular Structure Analysis
The molecular structure of “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is complex, containing a total of 43 bonds, including 25 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis
The compound reacts with DNA following metabolic activation, forming an adduct that has been extensively used in studies of the mechanisms of DNA repair and mutagenesis . The compound is known to react predominantly with 2’-deoxyguanosine residues in DNA .Aplicaciones Científicas De Investigación
Biomarker for Dietary Carcinogen Exposure
This compound serves as a biomarker for exposure to PhIP, a dietary carcinogen found in cooked meats. The detection of N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl in urine can indicate the internal dose of genotoxic species from PhIP, aiding in studies related to diet-associated cancers .
DNA Adduct Formation and Measurement
It is involved in DNA adduct formation, which is a critical event in chemical carcinogenesis. The compound can be quantified in biological samples using liquid chromatography-mass spectrometry, providing insights into the extent of DNA damage .
Understanding Carcinogenic Mechanisms
The study of this compound helps in understanding the mechanisms by which PhIP leads to cancer. It forms primarily at the C-8 position of deoxyguanosine in DNA, and its presence signifies the genotoxic potential of PhIP .
Environmental and Occupational Health Monitoring
As a biomarker, it can be used for monitoring environmental and occupational exposure to biphenyl amines, which are prevalent in various industries and can pose health risks .
Development of Therapeutic Interventions
Research on N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl adducts can lead to the development of therapeutic interventions to prevent or repair DNA damage caused by carcinogenic compounds .
Risk Assessment and Regulatory Science
Quantification of this DNA adduct in human samples can be used for risk assessment purposes, helping regulatory agencies to set exposure limits and guidelines for carcinogenic compounds .
Pharmacokinetics and Metabolism Studies
The formation and elimination of this adduct can provide valuable information on the pharmacokinetics and metabolism of PhIP and similar compounds, which is essential for understanding their biological effects .
Advances in Analytical Chemistry
The detection methods developed for this compound push the boundaries of analytical chemistry, leading to advancements in sensitivity and specificity of biomarker detection in complex biological matrices .
Direcciones Futuras
Future research on “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” could focus on further elucidating its mechanism of action, particularly in relation to DNA repair and mutagenesis . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards.
Propiedades
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQHAFBEGLGQRF-GVDBMIGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004594 | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl | |
CAS RN |
84283-08-9 | |
| Record name | Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




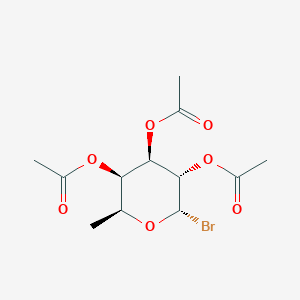

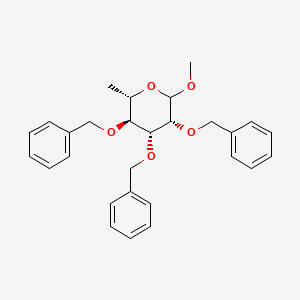


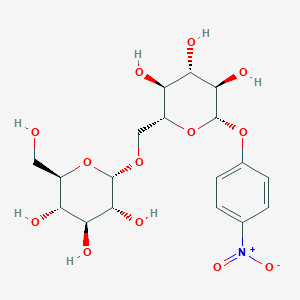
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
